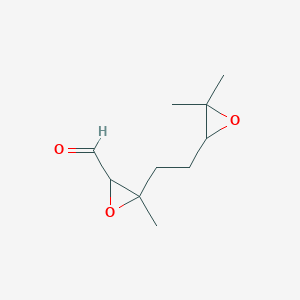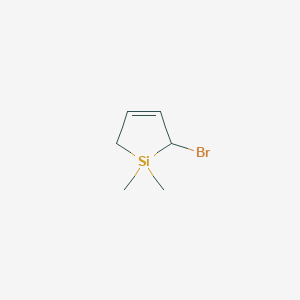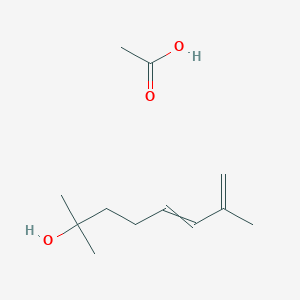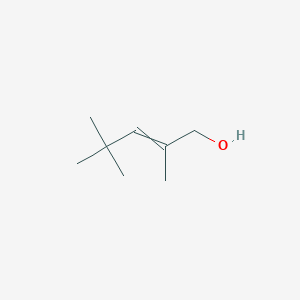
2,4,4-Trimethylpent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylpent-2-en-1-ol is an organic compound with the molecular formula C8H16O. It is a branched-chain alcohol that features a double bond at the second carbon and a hydroxyl group at the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. This process typically uses sodium alkoxide as a catalyst to achieve high yields and low energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves the dimerization of isobutylene using an Amberlyst catalyst. This method produces a mixture of iso-octenes, which can then be hydrogenated to yield the desired alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylpent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Its double bond also makes it susceptible to addition reactions, further expanding its range of chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethylpentan-1-ol: A similar compound with a hydroxyl group at the first carbon but without the double bond.
2,2,4-Trimethylpentane:
Uniqueness
2,4,4-Trimethylpent-2-en-1-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct reactivity and properties compared to its saturated and non-hydroxylated counterparts .
Eigenschaften
CAS-Nummer |
51483-32-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,4,4-trimethylpent-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h5,9H,6H2,1-4H3 |
InChI-Schlüssel |
SRFCYTVMWHWLSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


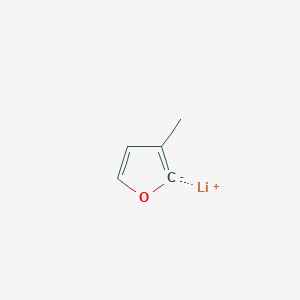
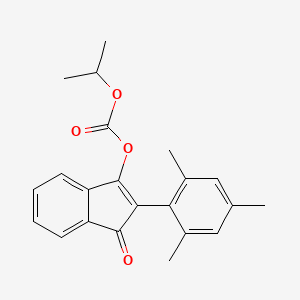
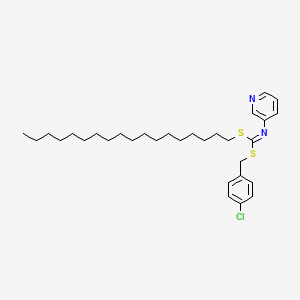
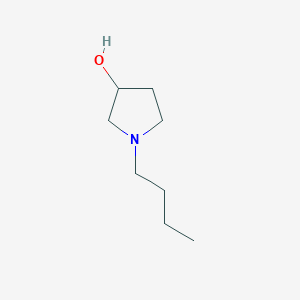

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
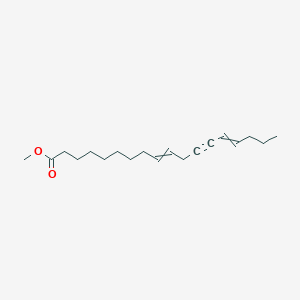
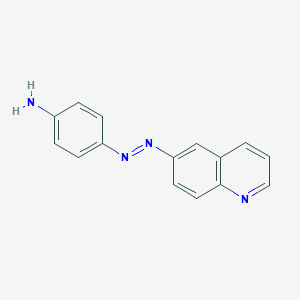
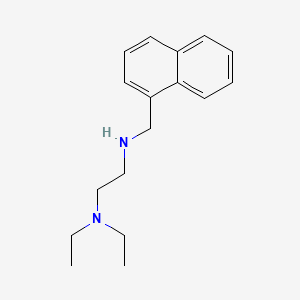
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
